molecular formula C22H22N6 B2607911 N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946265-65-2

N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2607911
CAS No.: 946265-65-2
M. Wt: 370.46
InChI Key: GXEQAAHVOWDNIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at position 1, a 3-methylphenylamine at position 4, and a pyrrolidin-1-yl substituent at position 4. This compound’s pyrrolidine moiety may enhance solubility and target affinity compared to other heterocyclic substituents. Below, we compare its physicochemical and biological properties with structurally related analogues.

Properties

IUPAC Name

N-(3-methylphenyl)-1-phenyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6/c1-16-8-7-9-17(14-16)24-20-19-15-23-28(18-10-3-2-4-11-18)21(19)26-22(25-20)27-12-5-6-13-27/h2-4,7-11,14-15H,5-6,12-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEQAAHVOWDNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the phenyl, pyrrolidinyl, and 3-methylphenyl substituents. Key steps may include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the phenyl and 3-methylphenyl groups via nucleophilic aromatic substitution.

    Amine Introduction: Incorporation of the pyrrolidinyl group through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Introduction to N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This compound is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores the synthesis, properties, and applications of this compound, supported by data tables and case studies.

  • Starting Materials : 3-Methylphenyl hydrazine and pyrimidine derivatives.
  • Reaction Conditions : Use of catalysts such as phosphorous oxychloride.
  • Purification : Crystallization or chromatography techniques to isolate the product.

Medicinal Applications

This compound has shown promising results in various medicinal applications:

Antidiabetic Activity
This compound is structurally related to Teneligliptin, which is used for managing type 2 diabetes mellitus. Studies indicate that it may enhance insulin sensitivity and regulate blood glucose levels effectively.

Neuroprotective Effects
Research has suggested that compounds with similar structures exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Teneligliptin and Its Derivatives : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines improved glycemic control in diabetic models, highlighting the relevance of this compound in diabetes research .
  • Neuroprotection : A recent publication reported that certain pyrazole derivatives could inhibit neuroinflammation pathways, suggesting potential therapeutic roles in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural differences among analogues include substituents at positions 1, 4, and 6, which influence melting points, yields, and solubility.

Compound Name Substituents (Position 1/4/6) Yield (%) Melting Point (°C) Key Functional Groups Reference
Target Compound Phenyl / 3-methylphenyl / pyrrolidin-1-yl N/A N/A Pyrrolidine, methylphenyl -
N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl / 3-chlorophenyl / piperidin-1-yl N/A N/A Piperidine, chlorophenyl
1-(2-Chloro-2-phenylethyl)-N-(4-fluorobenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (S29) 2-Chloro-2-phenylethyl / 4-fluorobenzyl / methylthio N/A N/A Chlorophenethyl, fluorobenzyl
2z: 1-Phenyl-6-(1-phenyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl / phenyl / 1-phenylpyrazol-4-yl 30 N/A Bipyrazole
3f: 3,6-dimethyl-N-(naphthalen-2-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Phenyl / naphthalen-2-yl / methyl 48 208 Naphthyl, methyl
2a: 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-phenylethyl / 2-chlorophenyl / methylthio 69 169–171 Chlorophenethyl, methylthio

Key Observations:

  • Substituent Effects on Yield: The bipyrazole derivative 2z shows a lower yield (30%) compared to chlorophenethyl derivatives like 2a (69%), suggesting steric hindrance or synthetic challenges with bulky groups .
  • Melting Points: Methylthio-substituted compounds (e.g., 2a) exhibit higher melting points (>160°C) compared to naphthyl derivatives (208°C for 3f), likely due to enhanced crystallinity from sulfur-based interactions .
  • Solubility: The target compound’s pyrrolidin-1-yl group may improve aqueous solubility over piperidin-1-yl () or methylthio substituents (), as tertiary amines often enhance hydrophilicity .
Kinase Inhibition and Anticancer Potential
  • S29 (): A methylthio- and fluorobenzyl-substituted analogue demonstrates potent activity against neuroblastoma cells (SK-N-BE(2)) at 5.74 ng/mL when delivered via graphene oxide, minimizing off-target effects .
  • CSrc/CABL-Targeting Analogues (): Derivatives with pyrrolidin-1-yl or morpholinoethylthio groups show multi-kinase inhibition (e.g., CSrc and CABL), suggesting the target compound may share similar kinase selectivity .
  • 3f (): The naphthyl-substituted analogue exhibits moderate anticancer activity, though specific IC50 values are unreported .
Structural-Activity Relationships (SAR)
  • Pyrrolidin-1-yl vs. Piperidin-1-yl: Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) in ’s compound may alter binding pocket interactions due to ring size and basicity differences.
  • Chlorophenyl vs. Methylphenyl: The target compound’s 3-methylphenyl group at position 4 may reduce cytotoxicity compared to chlorophenyl analogues (), as chloro groups often enhance potency but increase toxicity .

Biological Activity

N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3-methylphenyl and phenyl amines with pyrrolidine in the presence of various reagents. The synthesis typically involves the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions, which can be optimized for yield and purity.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. The compound has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that derivatives of this scaffold can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Enzymatic Inhibition

The compound acts as an inhibitor of several key enzymes involved in cancer progression and inflammation. Notably, it has shown inhibitory activity against CSNK2 (casein kinase 2), which is implicated in tumor growth and survival. This inhibition leads to a decrease in tumor cell viability and may enhance the efficacy of other anticancer agents .

Neurotransmitter Modulation

Recent studies have also highlighted the compound's ability to modulate neurotransmitter systems. It interacts with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders. This modulation could provide therapeutic benefits in conditions such as depression or anxiety disorders .

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Study on Antitumor Activity : A study investigated the effects of a related compound on murine colon cancer models, demonstrating significant tumor reduction and improved survival rates. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
  • Neuropharmacological Assessment : Another study evaluated the impact of the compound on animal models exhibiting depressive-like behaviors. Results indicated that treatment with the compound led to significant improvements in behavior scores compared to controls, suggesting its potential as an antidepressant agent .

Research Findings Summary

Biological Activity Mechanism Reference
AnticancerInhibits cell proliferation and induces apoptosis
Enzymatic InhibitionInhibits CSNK2 enzyme
Neurotransmitter ModulationInteracts with dopamine and serotonin receptors

Q & A

Q. Critical Parameters :

  • Solvent Choice : Ethanol minimizes side reactions compared to THF .
  • Catalyst Use : LiOH or K₂CO₃ accelerates NAS by deprotonating the amine .

Advanced: How can regioselective functionalization of the pyrazolo[3,4-d]pyrimidine core be achieved to explore structure-activity relationships (SAR)?

Methodological Answer :
Regioselectivity is controlled by steric and electronic factors:

  • C-6 Modification : The pyrrolidin-1-yl group at C-6 is introduced first due to its electron-donating nature, which directs subsequent substitutions to C-4 .
  • C-4 Diversification : Use Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups (e.g., 3-methylphenyl) under Pd(PPh₃)₄ catalysis. Optimize conditions (e.g., 80°C, 12 h) for cross-coupling efficiency .
  • C-3 Functionalization : Electrophilic substitution at C-3 requires prior protection of the amine group (e.g., Boc-protection) to avoid side reactions .

Q. SAR Insights :

  • Bulkier substituents at C-4 improve kinase inhibition by enhancing hydrophobic interactions .
  • Electron-rich pyrrolidinyl groups at C-6 increase solubility without compromising target binding .

Structural: What analytical techniques are critical for resolving conformational heterogeneity in this compound?

Q. Methodological Answer :

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. For example, intramolecular N–H⋯N bonds stabilize the pyrimidine ring conformation .
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify rotamers caused by restricted rotation of the 3-methylphenyl group. NOESY correlations confirm spatial proximity of aromatic protons .
  • IR Spectroscopy : Bands at ~1624 cm⁻¹ (C=N stretch) and ~3131 cm⁻¹ (N–H bend) validate core structure .

Q. Data Interpretation :

  • Dihedral angles between pyrimidine and aryl rings (e.g., 12.8° in analogs) correlate with bioactivity .

Bioactivity: What in vitro assays are recommended to evaluate kinase inhibition efficacy and selectivity?

Q. Methodological Answer :

  • Kinase Profiling : Use radiometric assays (e.g., ³³P-ATP incorporation) against CDK2, EGFR, or JAK2 kinases. IC₅₀ values <100 nM indicate high potency .
  • Selectivity Screening : Compare activity across a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. <10% inhibition at 1 µM suggests specificity .
  • Cellular Assays : Measure antiproliferative effects in cancer cell lines (e.g., MCF-7, IC₅₀ ~0.5–2 µM) via MTT assays. Normalize to cytotoxicity in HEK293 cells .

Q. Mechanistic Follow-up :

  • Western blotting for phosphorylated downstream targets (e.g., p-Rb for CDK2 inhibition) validates target engagement .

Data Contradiction: How should researchers reconcile discrepancies in bioactivity data across analogs with varying substituents?

Q. Methodological Answer :

  • Systematic SAR Analysis : Compare IC₅₀ values of analogs with substituent logP, steric bulk, and electronic profiles. For example, electron-withdrawing groups at C-4 reduce potency due to disrupted H-bonding .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Contradictions may arise from unaccounted protein flexibility or solvent effects .
  • Crystallographic Validation : Co-crystallize analogs with target kinases to confirm binding poses. Discrepancies in IC₅₀ vs. binding affinity may indicate allosteric mechanisms .

Q. Case Study :

  • Analogs with 4-methoxyphenyl vs. 3-methylphenyl at C-4 show 10-fold differences in CDK2 inhibition due to altered π-π stacking .

Advanced: What strategies minimize hERG channel liability while maintaining target kinase inhibition?

Q. Methodological Answer :

  • Structural Optimization : Reduce basicity of the pyrrolidine group (e.g., replace with morpholine) to lower hERG binding. IC₅₀ for hERG >10 µM is desirable .
  • In Silico Screening : Use QSAR models (e.g., Schrödinger’s QikProp) to predict hERG inhibition. Prioritize analogs with polar surface area >80 Ų .
  • Patch-Clamp Assays : Validate hERG inhibition in HEK293 cells expressing hERG channels. <20% inhibition at 10 µM indicates low risk .

Q. Balancing Potency/Safety :

  • Introducing hydrophilic groups (e.g., hydroxyl) at C-1 improves selectivity but may reduce cell permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.